molecular formula C11H22N2O3 B13195767 tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13195767
M. Wt: 230.30 g/mol
InChI Key: HQFKNUUSTSSIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, an ethylamino group, and a hydroxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-5-12-8-6-13(7-9(8)14)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3

InChI Key

HQFKNUUSTSSIEQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.